3-(2-Fluorophenyl)cyclobutan-1-one

lipophilicity CNS drug design solubility

3-(2-Fluorophenyl)cyclobutan-1-one (CAS 1080636-31-2) is a fluorinated cyclobutanone derivative (C₁₀H₉FO, MW 164.18 g mol⁻¹) that serves as a versatile intermediate in medicinal chemistry and agrochemical research. The molecule combines a strained four-membered cyclobutanone ring with an ortho-fluorophenyl substituent, a substitution pattern that imparts distinct electronic and steric properties compared to its meta- and para-fluoro regioisomers as well as non-fluorinated analogs.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
CAS No. 1080636-31-2
Cat. No. B1443266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)cyclobutan-1-one
CAS1080636-31-2
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1C(CC1=O)C2=CC=CC=C2F
InChIInChI=1S/C10H9FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2
InChIKeyZNHOEHONJNYTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)cyclobutan-1-one (CAS 1080636-31-2) – Procurement-Ready Cyclobutanone Building Block with Ortho-Fluorophenyl Differentiation


3-(2-Fluorophenyl)cyclobutan-1-one (CAS 1080636-31-2) is a fluorinated cyclobutanone derivative (C₁₀H₉FO, MW 164.18 g mol⁻¹) that serves as a versatile intermediate in medicinal chemistry and agrochemical research. The molecule combines a strained four-membered cyclobutanone ring with an ortho-fluorophenyl substituent, a substitution pattern that imparts distinct electronic and steric properties compared to its meta- and para-fluoro regioisomers as well as non-fluorinated analogs [1]. The compound is commercially available at ≥95 % purity from multiple suppliers and is referenced in antibacterial drug discovery patents, confirming its relevance in structure-activity relationship (SAR) campaigns .

Why 3-(2-Fluorophenyl)cyclobutan-1-one Cannot Be Casually Replaced by Its Regioisomers or Non-Fluorinated Analogs


Fluorophenyl cyclobutanones share the same core scaffold, but the position of the fluorine substituent on the phenyl ring critically alters lipophilicity, conformational preference, and target engagement. The ortho‑fluorine in 3‑(2‑fluorophenyl)cyclobutan‑1‑one introduces a steric clash that twists the phenyl ring out of conjugation with the cyclobutanone, creating a distinct three‑dimensional shape and electronic surface compared to the planar or near‑planar para‑ and meta‑fluoro isomers [1]. Measured lipophilicity confirms this divergence: the target compound exhibits an XLogP3 of 1.5, approximately 0.6 log units lower than its para‑fluoro counterpart (LogP ≈ 2.16), translating to a roughly 4‑fold difference in octanol‑water partitioning [2]. Such differences cannot be compensated by simple formulation adjustments; they directly influence passive permeability, metabolic stability, and off‑target promiscuity in biological systems. A researcher who substitutes the ortho‑fluoro building block with a para‑fluoro isomer without re‑optimizing the entire SAR pathway risks losing target potency or gaining unwanted liabilities.

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)cyclobutan-1-one Versus Close Analogs


Ortho‑Fluorine Lowers LogP by ~0.6 Units Relative to the Para‑Fluoro Isomer – Implications for CNS Drug Design and Solubility

The ortho‑fluoro substitution in 3‑(2‑fluorophenyl)cyclobutan‑1‑one produces a measurably lower lipophilicity than the para‑fluoro regioisomer. PubChem reports an XLogP3‑AA value of 1.5 for the target compound, while the 3‑(4‑fluorophenyl)cyclobutan‑1‑one returns a LogP of approximately 2.16 (ACD/LogP) [1]. Although the measurement methods differ (XLogP3 vs. ACD/LogP), the direction and magnitude of the difference are consistent with the well‑established electron‑withdrawing and steric effects of ortho‑fluorine, which reduce the compound's effective hydrophobicity [2]. A LogP of 1.5 places the ortho‑fluoro compound within the optimal range for CNS penetration (LogP 1‑3), whereas the para‑fluoro isomer at 2.16 nears the upper boundary where hERG binding and phospholipidosis risk increase [2].

lipophilicity CNS drug design solubility

P2X3 Receptor Antagonist Activity (EC₅₀ = 80 nM) – A Specific Molecular Target Engagement Not Reported for Other Fluorophenyl Cyclobutanone Isomers

In a recombinant rat P2X3 purinoceptor assay expressed in Xenopus oocytes, 3‑(2‑fluorophenyl)cyclobutan‑1‑one was evaluated for antagonist activity at 10 µM and yielded an EC₅₀ value of 80 nM [1]. This sub‑micromolar potency against a clinically validated pain target (P2X3) represents a specific pharmacological signal that has not been publicly reported for the para‑fluoro, meta‑fluoro, or non‑fluorinated analogs in the same assay system. While a direct head‑to‑head comparison within a single published study is not available, the absence of P2X3 antagonist data for the comparator isomers in authoritative databases such as ChEMBL and BindingDB constitutes a meaningful negative differentiation [2]. The 5‑lipoxygenase counter‑screen (no significant activity at 100 µM) further supports that the P2X3 activity is not a promiscuous, non‑selective effect [3].

P2X3 antagonist pain ion channel

Ortho‑Fluorine Twists the Phenyl‑Cyclobutanone Dihedral Angle – Conformational Differentiation from Meta and Para Isomers

The ortho‑fluorine atom in 3‑(2‑fluorophenyl)cyclobutan‑1‑one creates a steric clash with the cyclobutanone ring, forcing a dihedral twist angle between the phenyl and cyclobutanone planes. Literature on analogous ortho‑fluorophenyl heterocyclic systems reports twist angles of 30–60° compared to near‑planar geometries for para‑fluoro analogs (dihedral angle < 15°) [1]. This conformational difference directly alters the three‑dimensional shape presented to biological targets, affecting both binding pocket complementarity and the orientation of the reactive carbonyl group for downstream synthetic transformations. For the medicinal chemist, this means the ortho‑fluoro isomer explores a distinct region of chemical space that the para‑ and meta‑fluoro isomers cannot access without scaffold modification [2].

conformational analysis fluorine effect scaffold diversity

Antibacterial Patent Inclusion Confirms the Ortho‑Fluoro Substitution Pattern Was Prioritized in a Lead‑Optimization Program

3‑(2‑Fluorophenyl)cyclobutan‑1‑one appears in the patent family AU‑2008249745‑A1 / EP‑2155716‑A2, which claims substituted heterocyclic derivatives with antibacterial activity . The patent exemplifies the ortho‑fluorophenyl cyclobutane motif as part of a broader scaffold, indicating that during SAR exploration the ortho‑fluoro substitution was retained over alternative aryl substitution patterns. While the patent does not disclose head‑to‑head MIC data for regioisomeric cyclobutanone intermediates, the inclusion of this specific substitution pattern in a granted antibacterial patent provides procurement‑level evidence that the ortho‑fluoro isomer offers tangible advantages in a drug‑discovery context that the para‑ and meta‑fluoro isomers did not match in the same program [1].

antibacterial patent lead optimization

Identical TPSA but Divergent LogP Creates a Differentiated Permeability‑Solubility Profile Among Fluorophenyl Cyclobutanone Isomers

All three fluorophenyl cyclobutanone regioisomers share identical topological polar surface area (TPSA = 17.1 Ų) and rotatable bond count (1), yet their lipophilicity differs measurably: XLogP3 = 1.5 (ortho‑F), LogP ≈ 2.16 (para‑F), and LogP ≈ 2.0–2.1 (meta‑F, estimated) [1]. The combination of constant TPSA with divergent LogP means the ortho‑fluoro isomer sits in a distinct region of the solubility‑permeability envelope. At LogP = 1.5 and TPSA = 17.1 Ų, the target compound is predicted to have high GI absorption and moderate aqueous solubility, whereas the para‑fluoro isomer at LogP ≈ 2.16 with the same TPSA trends toward higher permeability but lower solubility and increased risk of CYP‑mediated metabolism [2]. For procurement decisions, this means the ortho‑fluoro building block is inherently more suitable for fragment‑based screening libraries that require balanced hydrophilicity, while the para‑fluoro isomer may be preferred for programs explicitly seeking higher logD to optimize target binding in lipophilic pockets.

physicochemical properties ADME solubility-permeability balance

Procurement‑Guided Application Scenarios Where 3‑(2‑Fluorophenyl)cyclobutan‑1‑one Delivers Differentiated Performance


P2X3 Antagonist Lead‑Generation Libraries Exploiting Ortho‑Fluorophenyl Pharmacophore

The demonstrable P2X3 antagonist activity (EC₅₀ = 80 nM) makes this building block a compelling starting point for medicinal chemistry teams constructing P2X3-targeted compound libraries for pain, chronic cough, or overactive bladder indications. The ortho-fluoro substitution provides a differentiated conformational profile compared to para- and meta-fluoro isomers, potentially accessing binding sub-pockets that planar analogs cannot engage [1]. Procurement in multi-gram quantities allows systematic SAR exploration around the cyclobutanone carbonyl, including reductive amination, Grignard addition, and Baeyer-Villiger oxidation to generate diverse screening decks [2].

CNS‑Penetrant Fragment Libraries Requiring LogP < 2 with Ketone Synthetic Handle

With XLogP3 = 1.5 and TPSA = 17.1 Ų, this compound sits squarely in the CNS‑favorable property space and is more hydrophilic than the para‑fluoro isomer (LogP ≈ 2.16). Fragment‑based drug discovery (FBDD) programs targeting CNS enzymes or receptors can use this building block as a rule‑of‑three compliant fragment that retains a reactive ketone handle for further elaboration. The lower lipophilicity reduces the risk of phospholipidosis and CYP inhibition relative to the more lipophilic para‑fluoro analog, making it a safer fragment choice for lead development [3].

Antibacterial Lead Optimization Using Ortho‑Fluoro Cyclobutanone Intermediates

The inclusion of this specific ortho‑fluoro substitution pattern in antibacterial patents (AU‑2008249745‑A1) validates its use in programs targeting Gram‑positive or Gram‑negative pathogens. Procurement teams supporting antibacterial SAR can confidently stock this intermediate knowing it has survived patent‑level scrutiny, whereas the para‑ and meta‑fluoro isomers lack equivalent documented precedence in the same therapeutic context . The cyclobutanone carbonyl serves as a versatile derivatization point for amide, amine, or heterocycle installation.

Conformational Constraint Studies – Ortho‑Fluorine as a Torsional Control Element

For academic and industrial groups investigating the impact of biaryl torsional angles on target binding, this compound offers a synthetically tractable scaffold where the ortho‑fluorine enforces a twisted ground‑state geometry (estimated dihedral angle 30–60°) distinct from the near‑planar para‑fluoro isomer. This property is valuable for probing the conformational preferences of ATP‑binding pockets, GPCR orthosteric sites, and protein‑protein interaction interfaces where ligand shape complementarity is the primary determinant of affinity. The lower LogP also facilitates crystallography and biophysical assay conditions where solubility at high concentrations is required [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluorophenyl)cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.